molecular formula C12H19O6P B14658121 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester CAS No. 50710-45-7

3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester

Cat. No.: B14658121
CAS No.: 50710-45-7
M. Wt: 290.25 g/mol
InChI Key: NBHXWOBFROTIMQ-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxylic acid group, and a diethoxyphosphinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester typically involves the esterification of 3-furancarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The diethoxyphosphinylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diethoxyphosphinylmethyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Furancarboxylic acid, methyl ester: Similar structure but lacks the diethoxyphosphinylmethyl group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one.

    3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: Contains additional methyl groups on the furan ring.

Uniqueness

3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester is unique due to the presence of the diethoxyphosphinylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets.

Properties

CAS No.

50710-45-7

Molecular Formula

C12H19O6P

Molecular Weight

290.25 g/mol

IUPAC Name

ethyl 2-(diethoxyphosphorylmethyl)furan-3-carboxylate

InChI

InChI=1S/C12H19O6P/c1-4-15-12(13)10-7-8-16-11(10)9-19(14,17-5-2)18-6-3/h7-8H,4-6,9H2,1-3H3

InChI Key

NBHXWOBFROTIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CP(=O)(OCC)OCC

Origin of Product

United States

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